molecular formula C9H15NO B12918177 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol CAS No. 70702-66-8

1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol

Cat. No.: B12918177
CAS No.: 70702-66-8
M. Wt: 153.22 g/mol
InChI Key: OYUVJLIWMSPSIG-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol is an organic compound with the molecular formula C9H15NO It belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with butanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The pyrrole ring can undergo substitution reactions with electrophiles, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are commonly employed.

Major Products Formed:

    Oxidation: Ketones and aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-pyrrol-3-yl)-1-butanone
  • 1H-Pyrrole, 1-methyl-
  • 3-Methylbutan-1-ol

Uniqueness: 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

70702-66-8

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(1-methylpyrrol-3-yl)butan-1-ol

InChI

InChI=1S/C9H15NO/c1-3-4-9(11)8-5-6-10(2)7-8/h5-7,9,11H,3-4H2,1-2H3

InChI Key

OYUVJLIWMSPSIG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CN(C=C1)C)O

Origin of Product

United States

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